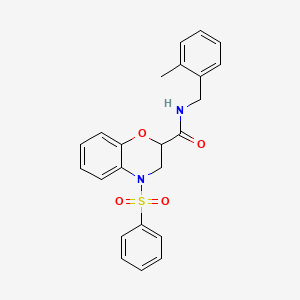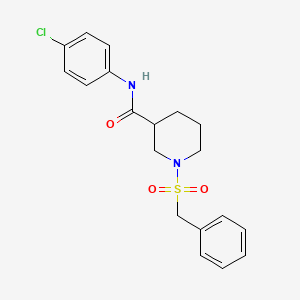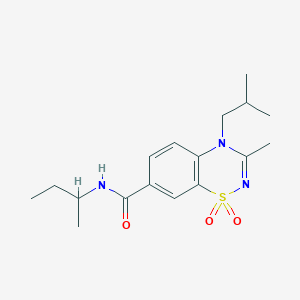
N-(2-methylbenzyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzenesulfonyl group, a methylphenyl group, and a benzoxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from sodium benzenesulfonate using phosphorus pentachloride or phosphorus oxychloride . The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours. The resulting benzenesulfonyl chloride is then reacted with other intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzenesulfonyl and benzoxazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of 4-(BENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,
特性
分子式 |
C23H22N2O4S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-17-9-5-6-10-18(17)15-24-23(26)22-16-25(20-13-7-8-14-21(20)29-22)30(27,28)19-11-3-2-4-12-19/h2-14,22H,15-16H2,1H3,(H,24,26) |
InChIキー |
ZQIQXVBRUDSAPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-cyclopentyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969188.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14969196.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B14969198.png)

![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14969230.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B14969236.png)
![N-(4-Butylphenyl)-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B14969239.png)

![6-ethyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969245.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B14969255.png)
![4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B14969256.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14969262.png)
![N~6~-(3-methylbutyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14969277.png)
![N-Cyclohexyl-N-{3-oxo-4-[(phenylcarbamoyl)methyl]-3,4-dihydroquinoxalin-2-YL}acetamide](/img/structure/B14969279.png)
